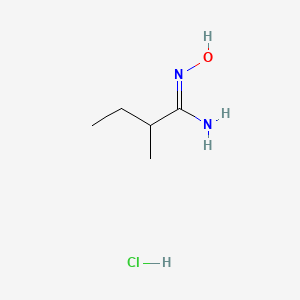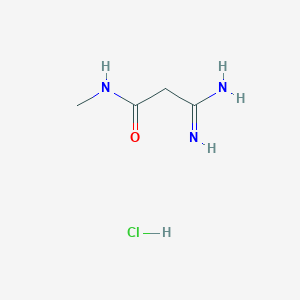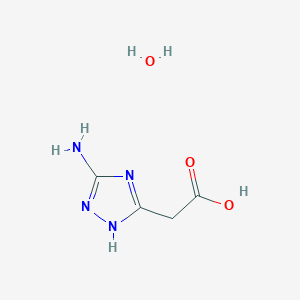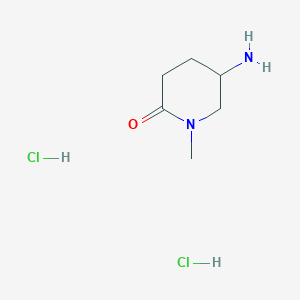
1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene (BCMN) is an organic compound that has been used in various scientific research applications. BCMN is a nitrobenzene derivative and is a common reagent in organic synthesis. Its chemical structure consists of a benzene ring with a bromine atom, a chlorine atom, a nitro group and two methoxyethoxy groups. BCMN has a variety of applications in organic synthesis and has been used in a number of research studies to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Bromo- and chloro- substituted benzene derivatives are commonly used as intermediates in the synthesis of more complex molecules. For example, 1-(2-Bromoethoxy)-4-nitrobenzene has been investigated as an intermediate in the synthesis of medical treatments such as dofetilide, highlighting its importance in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
- The study of anisotropic displacement parameters in derivatives of 1-(halomethyl)-3-nitrobenzene (halogen = Cl or Br) can shed light on the structural aspects of similar compounds, which is crucial for understanding their reactivity and properties (Damian Mroz et al., 2020).
Environmental and Biological Applications
- Certain bromo- and chloro-nitrobenzene compounds have been studied for their microbial degradation, indicating the potential for environmental detoxification or bioremediation applications. For instance, Pseudomonas acidovorans XII has been identified to utilize 1-chloro-4-nitrobenzene as a sole source of carbon and energy, suggesting possible environmental applications for related compounds in the degradation of pollutants (M. Shah, 2014).
Material Science and Photovoltaics
- The introduction of nitro- and bromo- substituents into polymer matrices for solar cells has been shown to improve device performance, indicating that similarly substituted compounds might find applications in enhancing the efficiency of photovoltaic materials. The formation of charge transfer complexes, for example, has been demonstrated to significantly improve electron transfer processes in polymer solar cells (G. Fu et al., 2015).
Propriétés
IUPAC Name |
1-bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO4/c1-15-2-3-16-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNFDVCXFBHEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)









